molecular formula C28H50O2 B14291462 Octacosa-2,4,6-trienoic acid CAS No. 129646-00-0

Octacosa-2,4,6-trienoic acid

Cat. No.: B14291462
CAS No.: 129646-00-0
M. Wt: 418.7 g/mol
InChI Key: UJMFXBOOFXBCIH-UHFFFAOYSA-N
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Description

Octacosa-2,4,6-trienoic acid is a long-chain polyunsaturated fatty acid with a unique structure characterized by three conjugated double bonds. This compound is of interest due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octacosa-2,4,6-trienoic acid typically involves the use of conjugated trienoic fatty acids. One common method is the acid-catalyzed methylation of conjugated dienoic and trienoic fatty acids using boron trifluoride/methanol (BF3/MeOH) as a catalyst . This method is efficient in preventing artificial isomerization and the formation of byproducts.

Industrial Production Methods

Industrial production of this compound may involve the extraction and purification of the compound from natural sources, such as plant seed oils that contain conjugated trienoic fatty acids. The use of advanced chromatographic techniques ensures the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Octacosa-2,4,6-trienoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of peroxides and other oxidation products.

    Reduction: The reduction of this compound can result in the formation of saturated fatty acids.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

    Oxidation: Peroxides and hydroperoxides.

    Reduction: Saturated fatty acids.

    Substitution: Halogenated fatty acids.

Scientific Research Applications

Octacosa-2,4,6-trienoic acid has several scientific research applications:

Comparison with Similar Compounds

Octacosa-2,4,6-trienoic acid can be compared with other similar compounds, such as:

Properties

CAS No.

129646-00-0

Molecular Formula

C28H50O2

Molecular Weight

418.7 g/mol

IUPAC Name

octacosa-2,4,6-trienoic acid

InChI

InChI=1S/C28H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30/h22-27H,2-21H2,1H3,(H,29,30)

InChI Key

UJMFXBOOFXBCIH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC=CC=CC=CC(=O)O

Origin of Product

United States

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